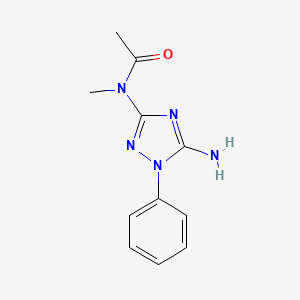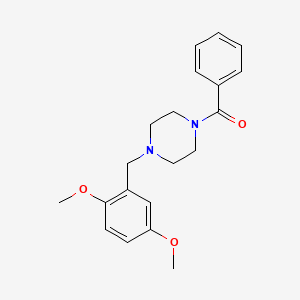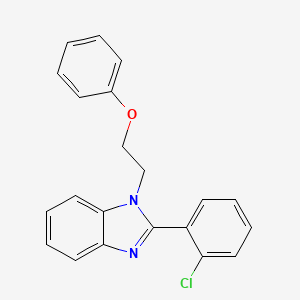
2-(3-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Vue d'ensemble
Description
2-(3-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, commonly known as CMPO, is a heterocyclic organic compound that has gained significant attention in the field of scientific research. It is a potential candidate for various applications, including pharmaceuticals, agrochemicals, and analytical chemistry.
Applications De Recherche Scientifique
Anticancer Properties
1,3,4-oxadiazole derivatives, including compounds similar to 2-(3-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, have been explored for their anticancer properties. Studies have synthesized various oxadiazole derivatives and evaluated their cytotoxic effects on different cancer cell lines, such as HepG2 (liver cancer), Caco-2 (colorectal cancer), and PANC-1 (pancreatic cancer) (Adimule et al., 2014).
Antibacterial and Thermal Properties
Oxadiazole derivatives have been tested for their antibacterial activity against various bacteria, including Gram-positive strains like Staphylococcus aureus and Bacillus subtilis. Thermal stability and degradation kinetics of these compounds have also been a focus of study, providing insights into their potential practical applications (Arora et al., 2012).
Inhibitors in Hepatocellular Cancer
Some oxadiazole derivatives, including variants of 2-(3-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, have been identified as potential inhibitors of SIRT2, a protein implicated in hepatocellular carcinoma. These compounds have demonstrated the ability to induce apoptosis in cancer cells, making them candidates for further research in liver cancer treatment (Dukanya et al., 2020).
Liquid Crystals for Gas Chromatography
Certain oxadiazole derivatives have been investigated for their use as liquid crystals in gas chromatography. These studies focus on the separation capabilities of these compounds when used as stationary phases in chromatographic processes, highlighting their potential in analytical chemistry (Benalia et al., 2007).
Nematocidal Activity
Research into oxadiazole derivatives has also encompassed their use in agriculture, particularly for their nematocidal properties. Studies have synthesized novel oxadiazole compounds and evaluated their effectiveness against plant-parasitic nematodes, offering potential applications in crop protection (Liu et al., 2022).
Corrosion Inhibition
The application of oxadiazole derivatives in corrosion inhibition has been studied, particularly their effectiveness in protecting mild steel in sulfuric acid medium. These compounds exhibit promising characteristics as corrosion inhibitors, which could have significant implications in industrial applications (Bouklah et al., 2006).
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-19-13-7-5-10(6-8-13)14-17-18-15(20-14)11-3-2-4-12(16)9-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRHKUATYKWAHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5798927.png)



![1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5798957.png)
![3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5798964.png)


![2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5798983.png)
![2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5798998.png)

